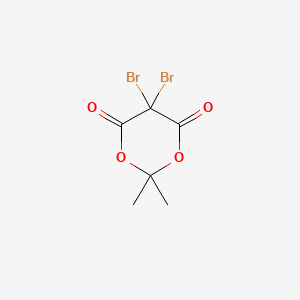

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNIRVIOCWRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471860 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-14-4 | |

| Record name | 5,5-Dibromomeldrum's Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Introduction: The Significance of Meldrum's Acid and its Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis due to the high acidity of its methylene protons at the C-5 position and its conformational rigidity.[1][2] These characteristics make it an excellent substrate for a variety of chemical transformations, including alkylation, condensation, and halogenation reactions. The resulting derivatives serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds and complex organic molecules with potential biological activities.[3][4] The introduction of bromine atoms at the C-5 position is anticipated to further enhance the reactivity of the Meldrum's acid scaffold, making this compound a potentially valuable building block for novel chemical entities.

Part 1: Synthesis of this compound

The synthesis of the title compound is achieved through the direct bromination of Meldrum's acid. The high acidity of the C-5 protons facilitates the reaction with an electrophilic bromine source.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | 98% | Sigma-Aldrich |

| Bromine (Br₂) | Reagent Grade | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | VWR |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

Safety Precautions:

Bromine is a highly corrosive, toxic, and volatile substance.[5][6] All manipulations involving bromine must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, a face shield, and a lab coat.[7][8] Have a solution of sodium thiosulfate readily available to neutralize any spills.[6] Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.4 g (0.1 mol) of Meldrum's acid in 100 mL of anhydrous dichloromethane.

-

Bromine Addition: Cool the solution to 0 °C using an ice bath. In a dropping funnel, place 32.0 g (10.2 mL, 0.2 mol) of bromine. Add the bromine dropwise to the stirred solution of Meldrum's acid over a period of 30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield colorless crystals.[9]

Part 2: Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the parent Meldrum's acid, characteristic signals for the C-5 methylene protons and the gem-dimethyl protons are observed.[10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Due to the substitution of the C-5 protons with bromine atoms, the characteristic signal for these protons will be absent in the ¹H NMR spectrum of the product. The only expected signal will be a singlet corresponding to the six equivalent protons of the two methyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.8 ppm | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The ¹³C NMR spectrum will provide further confirmation of the structure.

| Chemical Shift (δ) | Assignment |

| ~160 ppm | C=O (C4, C6) |

| ~105 ppm | O-C(CH₃)₂-O (C2) |

| ~50 ppm | CBr₂ (C5) |

| ~28 ppm | 2 x CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the product is expected to show strong absorption bands characteristic of the carbonyl groups and the C-O bonds of the dioxane ring.

Predicted IR Absorption Bands (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1780 | Strong | C=O stretching (asymmetric) |

| ~1720-1740 | Strong | C=O stretching (symmetric) |

| ~1200-1300 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrum (Electron Ionization - EI):

The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

-

Molecular Weight: 301.95 g/mol

Conclusion

This technical guide outlines a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The provided protocols, safety precautions, and predicted analytical data serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds. The unique reactivity of this dibrominated Meldrum's acid derivative holds promise for its application as a versatile intermediate in various synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

"physical and chemical properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. This document delves into the compound's structural characteristics, spectroscopic signature, and reactivity profile. Emphasis is placed on its emerging role as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and representative reactions are provided to facilitate its practical application in the laboratory.

Introduction: Beyond Meldrum's Acid

2,2-Dimethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, is a cornerstone of synthetic organic chemistry, prized for the high acidity of its C-5 methylene protons and its utility as a versatile building block.[1][2] The introduction of bromine atoms at the C-5 position to form this compound, also known as 5,5-Dibromomeldrum's acid, dramatically alters the electronic and steric environment of this privileged scaffold. This modification transforms the nucleophilic character of the C-5 position into an electrophilic one, opening up new avenues for chemical transformations. This guide will explore the unique properties and synthetic potential of this dibrominated analog, providing insights for its application in the design and synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section outlines the key physicochemical parameters of this compound.

Structural and Physical Data

The structural and key physical properties of this compound are summarized in the table below. These data are essential for accurate mass calculations, reaction stoichiometry, and predicting solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂O₄ | [1][3] |

| Molecular Weight | 301.92 g/mol | [1][3] |

| CAS Number | 66131-14-4 | [1][3] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 72.0 to 78.0 °C | |

| Purity | >97% | [1] |

Alternate Names: 5,5-Dibromomeldrum's Acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane, Dibromomalonic Acid Cyclic Isopropylidine Ester, cycl-Isopropylidene Dibromomalonate.[1]

Synthesis of this compound

The preparation of this compound is achieved through the direct bromination of Meldrum's acid. The high acidity of the C-5 protons of Meldrum's acid facilitates deprotonation and subsequent electrophilic substitution by bromine.

Synthesis Protocol: Direct Bromination of Meldrum's Acid

This protocol outlines a general procedure for the synthesis of this compound based on established chemical principles.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve Meldrum's acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Basification: Cool the solution in an ice bath and add a suitable base (2.0 eq.), such as pyridine or triethylamine, dropwise to the stirred solution. The formation of the enolate can be observed by a change in the color of the reaction mixture.

-

Bromination: While maintaining the low temperature, add a solution of bromine (2.0 eq.) in the same solvent dropwise via the addition funnel. The reaction is typically rapid and may be accompanied by the precipitation of the hydrobromide salt of the base.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and dissolve the salt.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Chemical Reactivity and Synthetic Applications

The presence of two bromine atoms at the C-5 position renders this compound a versatile electrophilic reagent and a valuable precursor for various synthetic transformations.

Role as a Brominating Agent

5,5-Dibromomeldrum's acid serves as a useful and mild brominating reagent for a variety of substrates.[1] Its solid nature and moderate reactivity offer advantages in handling and selectivity compared to liquid bromine.

Reactions with Nucleophiles

The electron-withdrawing nature of the two carbonyl groups and the two bromine atoms makes the C-5 position susceptible to attack by nucleophiles. This reactivity can be harnessed for the synthesis of various 5-substituted Meldrum's acid derivatives.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of this compound.

Potential in Heterocyclic Synthesis

Meldrum's acid and its derivatives are widely employed in the synthesis of heterocyclic compounds.[4][5] The unique reactivity of the dibromo-derivative provides a valuable tool for the construction of novel and complex heterocyclic scaffolds, which are of significant interest in drug discovery.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the public domain, this section provides an expected spectroscopic profile based on the analysis of its structural features and comparison with related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons at the C-5 position, the ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups at the C-2 position. The chemical shift of this singlet would likely be in the range of δ 1.5-2.0 ppm.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the quaternary carbons (C-2, C-5), the carbonyl carbons (C-4, C-6), and the methyl carbons. The signal for the C-5 carbon bearing two bromine atoms would be significantly shifted downfield compared to the methylene carbon in Meldrum's acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. Key expected vibrational frequencies include:

-

C=O stretching: Strong absorption bands in the region of 1700-1800 cm⁻¹. The cyclic nature of the dione and the presence of electronegative bromine atoms may influence the exact position of these bands.

-

C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹.

-

C-Br stretching: Weaker absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular ion peak ([M]⁺) would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of bromine atoms, acetone, and carbon monoxide.[6][7]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not yet extensively documented, its potential as a versatile building block is significant. Meldrum's acid derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including antibacterial, antimalarial, and anticancer agents.[8][9] The unique reactivity of the dibromo-derivative allows for the introduction of diverse functionalities at the C-5 position, enabling the exploration of new chemical space for the development of novel therapeutic agents.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound represents a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique physicochemical properties and reactivity profile, stemming from the presence of two bromine atoms at the C-5 position, open up new possibilities for the construction of complex molecular architectures. As our understanding of its chemistry deepens, its application in the synthesis of novel heterocyclic compounds and as an intermediate for active pharmaceutical ingredients is expected to grow, making it a compound of significant interest for researchers in both academia and industry.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scienceready.com.au [scienceready.com.au]

- 8. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Versatile Brominating Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 5,5-Dibromomeldrum's Acid

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as 5,5-Dibromomeldrum's Acid, is a halogenated derivative of the well-studied Meldrum's acid. Its chemical structure features a 1,3-dioxane-4,6-dione core with two bromine atoms substituted at the C5 position. This modification of the parent Meldrum's acid transforms the molecule into a specialized and effective brominating agent for various organic transformations.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, key applications as a brominating agent, and essential safety protocols, tailored for professionals in research and development.

The foundational structure, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a versatile building block in organic synthesis, prized for the high acidity of its C5 methylene protons and its utility in forming a wide array of heterocyclic and carbocyclic systems.[2][3] The introduction of two bromine atoms at this active position fundamentally alters its reactivity, converting it from a potent nucleophile precursor to a valuable electrophilic bromine source.

Chemical Structure and Identification

The unique structural characteristics of this compound are central to its function. The rigid 1,3-dioxane ring system, coupled with the electron-withdrawing effects of the two carbonyl groups and the two bromine atoms, makes it a potent carrier of electrophilic bromine.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties and Identifiers:

| Property | Value | Reference |

| CAS Number | 66131-14-4 | [1] |

| Molecular Formula | C₆H₆Br₂O₄ | [1] |

| Molecular Weight | 301.92 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5,5-Dibromomeldrum's Acid, Dibromomeldrum's Acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 75 °C | |

| Purity | >97% | [1] |

Synthesis of this compound

The synthesis of 5,5-Dibromomeldrum's acid is achieved through the direct bromination of Meldrum's acid. The high acidity of the C5 protons in the starting material facilitates deprotonation and subsequent electrophilic substitution by bromine.

Workflow for the Synthesis of Meldrum's Acid and its Subsequent Bromination:

Figure 2: General workflow for the two-step synthesis of 5,5-Dibromomeldrum's Acid.

Detailed Experimental Protocol: Synthesis of 5,5-Dibromomeldrum's Acid

This protocol is based on established methods for the bromination of active methylene compounds.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine (2 equivalents) dissolved in dichloromethane to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction and minimize potential side reactions.

-

Stoichiometry: Two equivalents of bromine are used to ensure the complete dibromination of the active methylene position.

-

Aqueous Bicarbonate Quench: This step is crucial to neutralize any acidic byproducts (such as HBr) and to react with any unreacted bromine, making the workup safer and easier.

Applications in Organic Synthesis: A Potent Electrophilic Brominating Agent

The primary utility of 5,5-Dibromomeldrum's acid lies in its capacity to act as an electrophilic brominating agent.[1] This reactivity is analogous to other N-bromo and C-bromo compounds used in organic synthesis. The electron-deficient nature of the bromine atoms in this molecule makes them susceptible to attack by nucleophiles.

Mechanism of Electrophilic Bromination:

Figure 3: General mechanism of bromination using 5,5-Dibromomeldrum's Acid.

While specific applications in complex molecule synthesis and drug development are not extensively documented in readily available literature, its role as a brominating agent suggests its potential in:

-

Bromination of Enolates and Enols: The reagent can be used to synthesize α-bromo ketones and esters, which are valuable intermediates for further functionalization.

-

Bromination of Activated Aromatic and Heteroaromatic Compounds: Electron-rich aromatic systems can undergo electrophilic aromatic substitution with 5,5-Dibromomeldrum's acid, potentially offering advantages in terms of handling and reactivity compared to liquid bromine.

-

Synthesis of Gem-dibromo Compounds: Its structure allows for the transfer of a "CBr₂" unit in certain synthetic contexts, although this is less common.

The parent scaffold of Meldrum's acid and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] While direct applications of the 5,5-dibromo derivative in drug development are not prominently reported, its utility as a synthetic intermediate for creating libraries of halogenated compounds for screening is a logical extension of its reactivity.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage of this compound are paramount to ensure laboratory safety.

Safety and Hazard Information:

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes. |

| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or in a fume hood. |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Use this compound in a well-ventilated laboratory or a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

Conclusion

This compound is a specialized reagent with significant potential as an electrophilic brominating agent in organic synthesis. While its applications in drug development are not as extensively documented as those of its parent compound, its ability to introduce bromine atoms into organic molecules makes it a valuable tool for creating diverse chemical entities for further investigation. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. Further exploration of its reactivity profile is likely to uncover novel applications in the synthesis of complex and biologically active molecules.

References

A Technical Guide to the Spectroscopic Characterization of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Structure and its Spectroscopic Implications

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a unique molecule with a highly strained ring system and two electron-withdrawing bromine atoms at the C5 position. These structural features are expected to significantly influence its spectroscopic properties.

The parent compound, Meldrum's acid, is known for the high acidity of the C5 protons (pKa of 4.97)[3]. The substitution of these protons with bromine atoms eliminates this acidity and introduces new electronic and steric effects. The molecule's symmetry is also altered, which will be reflected in its NMR spectra.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant change in the ¹H NMR spectrum compared to Meldrum's acid will be the absence of the signal for the acidic C5 protons. The spectrum is expected to be very simple, showing only a singlet for the six equivalent protons of the two methyl groups at the C2 position. The chemical shift of this singlet is anticipated to be in the range of δ 1.5-2.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will provide more detailed structural information. The following signals are predicted:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (quaternary) | 100-110 | Similar to Meldrum's acid, this quaternary carbon is deshielded by the two adjacent oxygen atoms. |

| C4, C6 (carbonyl) | 160-170 | The carbonyl carbons are expected to be in a typical range for esters and ketones. |

| C5 (quaternary) | 40-50 | This carbon is directly attached to two bromine atoms, which will cause a significant downfield shift compared to the CH₂ group in Meldrum's acid. |

| CH₃ (methyl) | 25-30 | The methyl carbons will appear at a typical upfield chemical shift. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester carbonyl) | 1750-1780 | Strong, sharp |

| C-O (ester) | 1200-1300 | Strong |

| C-Br | 500-600 | Medium to strong |

The high frequency of the carbonyl absorption is indicative of the strained ring system. The presence of a strong C-Br absorption band will be a key indicator of successful bromination.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and the presence of two bromine atoms.

| Ion | Predicted m/z | Comments |

| [M]⁺ | 300, 302, 304 | The molecular ion peak will show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio). |

| [M - CH₃]⁺ | 285, 287, 289 | Loss of a methyl group is a common fragmentation pathway. |

| [M - Br]⁺ | 221, 223 | Loss of a bromine atom. |

| [M - 2Br]⁺ | 142 | Loss of both bromine atoms. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

The synthesis of this compound is typically achieved through the direct bromination of Meldrum's acid.

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Meldrum's acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Data Interpretation and Validation

A crucial aspect of spectroscopic analysis is the careful interpretation and validation of the obtained data.

NMR:

-

¹H NMR: Confirm the absence of the C5 proton signal and the presence of a single peak for the methyl groups. The integration of this peak should correspond to six protons.

-

¹³C NMR: Account for all expected carbon signals. The chemical shift of the C5 carbon should be significantly downfield due to the presence of the bromine atoms.

IR:

-

Confirm the presence of the strong carbonyl absorption at the expected high wavenumber.

-

Identify the C-Br stretching vibration.

MS:

-

Confirm the molecular weight and the characteristic isotopic pattern for two bromine atoms in the molecular ion peak.

-

Analyze the fragmentation pattern to further support the proposed structure.

Data Validation:

-

Ensure that the data from all three spectroscopic techniques are consistent with each other and with the proposed structure.

-

Compare the obtained data with the predicted values and with data for similar compounds reported in the literature.

-

If available, elemental analysis can provide further confirmation of the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By following the detailed experimental protocols and data interpretation guidelines, researchers and drug development professionals can confidently synthesize, purify, and characterize this important compound. The principles outlined in this guide are also applicable to the spectroscopic analysis of other halogenated and substituted Meldrum's acid derivatives.

References

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Bromination of Meldrum's Acid

Introduction: The Unique Reactivity of Meldrum's Acid

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely versatile reagent in modern organic synthesis. First synthesized by Andrew Norman Meldrum in 1908, its structure was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid.[1] It was not until 1948 that the correct 1,3-dioxane structure was established.[1][2] The enduring interest in this molecule stems from its exceptional acidity and conformational rigidity, which impart a wide range of reactivities.

The protons at the C5 position of Meldrum's acid exhibit a pKₐ of approximately 4.97 in water, making it orders of magnitude more acidic than its acyclic analogue, dimethyl malonate.[1][3][4] This unusually high acidity is not due to a simple inductive effect of the two ester groups. Instead, it arises from a combination of factors. The rigid six-membered ring locks the ester groups in a conformation that maximizes the destabilization of the C-H bonds. Upon deprotonation, the resulting enolate anion is significantly stabilized by stereoelectronic effects, including anomeric interactions, which are not as pronounced in the neutral molecule.[5][6][7] This inherent acidity makes the C5 position a prime target for electrophilic substitution, with bromination being a cornerstone transformation. This guide provides a comprehensive overview of the mechanisms, reagents, and applications central to the bromination of Meldrum's acid.

Part 1: The Core Mechanism of Bromination

The bromination of Meldrum's acid is a classic example of an electrophilic substitution reaction at an active methylene carbon. The process is fundamentally a two-step sequence: enolate formation followed by electrophilic attack.

-

Enolate Generation: The high acidity of the C5 protons allows for facile deprotonation by even mild bases, such as pyridine or potassium carbonate, to generate a highly stable, nucleophilic enolate anion.[4][5] The stability of this enolate is the thermodynamic driving force for the initial step.

-

Electrophilic Attack: The generated enolate anion then attacks an electrophilic bromine source. The choice of brominating agent and the stoichiometry of the reaction dictate whether mono- or di-bromination occurs at the C5 position.

Below is a diagram illustrating this fundamental mechanistic pathway.

Caption: General mechanism for the bromination of Meldrum's acid.

Part 2: A Comparative Analysis of Brominating Agents

The success and selectivity of the bromination reaction hinge on the choice of the brominating agent. While several reagents can effect this transformation, N-Bromosuccinimide (NBS) is the most widely employed due to its efficiency, selectivity, and superior handling characteristics compared to elemental bromine.

| Reagent | Formula | Key Characteristics & Causality |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Preferred Reagent. A crystalline solid that is safer and easier to handle than liquid bromine.[8] It serves as a source of electrophilic bromine, often generating a low, steady concentration of Br₂ in situ, which helps to prevent side reactions.[8] It is highly effective for the α-bromination of carbonyl compounds via their enolate forms.[9][10] |

| Elemental Bromine | Br₂ | Highly Reactive. A corrosive and volatile liquid that requires careful handling. It is a powerful brominating agent but can be less selective, potentially leading to over-bromination or other side reactions if conditions are not strictly controlled. |

| 5,5-Dibromomeldrum's Acid | C₆H₆Br₂O₄ | Specialized Reagent. This compound itself can act as a useful brominating reagent in certain applications.[11] |

| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | Highly Effective. A mild and highly effective brominating reagent, reported to have superior brominating ability compared to NBS in some cases. |

Part 3: Field-Proven Experimental Protocols

The following protocols are self-validating systems for the controlled synthesis of mono- and di-brominated Meldrum's acid. The choice of base and solvent is critical for achieving high yields and purity.

Protocol 1: Synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure details the mono-bromination of Meldrum's acid. The reaction relies on the in situ generation of the enolate, which then reacts with the brominating agent.

Methodology:

-

Setup: A round-bottomed flask is charged with Meldrum's acid (1.0 eq.) and dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A base, typically pyridine (1.1 eq.), is added dropwise to the stirred solution to form the enolate.

-

Bromination: A solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent is added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization to yield 5-bromo-Meldrum's acid as a solid.

Protocol 2: Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted for the exhaustive bromination of the C5 position. The key modification is the use of two equivalents of both the base and the brominating agent.[12]

Methodology:

-

Setup: The initial setup is identical to Protocol 1, with Meldrum's acid (1.0 eq.) dissolved in an anhydrous solvent at 0 °C.

-

Base and Bromine Source: Two moles of a base are used for every mole of Meldrum's acid to ensure complete di-deprotonation and subsequent reaction.[12] Correspondingly, two equivalents of the brominating agent (e.g., NBS or Br₂) are required.

-

Execution: The base and brominating agent are added sequentially or concurrently under controlled conditions, similar to the mono-bromination protocol.

-

Work-up and Purification: The work-up and purification steps are analogous to those for the mono-bromo derivative, yielding 5,5-dibromo-Meldrum's acid.

Caption: Standard workflow for the bromination of Meldrum's acid.

Part 4: Applications in Advanced Synthesis

Brominated Meldrum's acids are not merely synthetic curiosities; they are potent intermediates for constructing complex molecular architectures.

-

Mild Brominating Agents: 5-bromo and 5-methyl-5-bromo derivatives of Meldrum's acid have been successfully employed as mild and selective reagents for the bromination of sensitive substrates where harsher reagents like Br₂ would fail.[12] For instance, they have been used to brominate arsabenzene rings without destroying the ring system.[12]

-

Synthesis of α-Bromoketones: These compounds serve as excellent precursors for the regiospecific synthesis of α-bromoketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[13]

-

Precursors to Heterocycles: The reactivity of the C-Br bond allows for subsequent nucleophilic substitution or elimination reactions, opening pathways to a diverse range of functionalized Meldrum's acid derivatives and, ultimately, complex heterocyclic systems.

-

Reactions with Olefins: 5,5-dibromo Meldrum's acid can react with olefins in the presence of a copper catalyst to yield 5-ethylene Meldrum's acid derivatives, providing a route for C-C bond formation.[12]

Conclusion

The bromination of Meldrum's acid is a robust and highly enabling transformation in organic synthesis. The profound acidity of the C5-methylene group, a consequence of the molecule's unique electronic and structural properties, dictates its reactivity. By carefully selecting the brominating agent, base, and reaction conditions, chemists can precisely control the synthesis of mono- and di-brominated products. These halogenated derivatives are valuable intermediates, serving both as specialized brominating agents and as versatile synthons for the construction of more complex molecules, underscoring the continued importance of Meldrum's acid chemistry to researchers, scientists, and drug development professionals.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. tandfonline.com [tandfonline.com]

The Synthetic Versatility of Dibrominated Meldrum's Acid: A Technical Guide for Advanced Chemical Synthesis

Foreword: Unlocking the Potential of a Halogenated Synthon

For decades, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, has been a cornerstone in synthetic organic chemistry.[1][2] Its remarkable acidity and versatile reactivity have positioned it as a key building block for a vast array of complex molecules and heterocyclic systems.[3][4] This guide delves into a less-explored, yet highly reactive, derivative: 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. While literature on the isolated dibrominated compound is not extensive, its in-situ generation and subsequent reactions offer a powerful tool for constructing intricate molecular architectures, particularly fully substituted cyclopropanes. This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical insights into the reactivity of this potent electrophilic intermediate.

Meldrum's Acid: A Foundation of Reactivity

To appreciate the unique characteristics of its dibrominated derivative, a brief overview of Meldrum's acid is essential. First synthesized in 1908, its structure was correctly identified four decades later.[5] The defining feature of Meldrum's acid is the high acidity of the C-5 methylene protons (pKa ≈ 4.97), which is significantly greater than that of acyclic malonic esters.[2] This acidity arises from the rigid 1,3-dioxane-4,6-dione ring system, which restricts rotation and leads to significant delocalization of the negative charge in the corresponding enolate.

This inherent acidity makes the C-5 position a nucleophilic center, readily undergoing alkylation and acylation reactions.[6] Conversely, the carbonyl carbons (C-4 and C-6) are electrophilic and susceptible to nucleophilic attack. Furthermore, Meldrum's acid derivatives are known to undergo pyrolysis to generate highly reactive ketene intermediates.[4]

Synthesis and Properties of this compound

While detailed studies on the isolated 5,5-dibromo Meldrum's acid are limited, its existence is confirmed with the CAS number 66131-14-4.[7][8][9] It is commercially available from several suppliers, typically as a white to off-white crystalline solid.[1][10]

The synthesis of 5,5-dibromo Meldrum's acid can be achieved through the direct bromination of Meldrum's acid. A key aspect of its utility in synthesis is its in-situ generation, which circumvents the need for isolation of the potentially unstable dibrominated intermediate. This is particularly relevant in one-pot reactions where it is immediately consumed in a subsequent step.

The Reactivity of Dibrominated Meldrum's Acid: A Gateway to Complex Cyclopropanes

The primary documented application of brominated Meldrum's acid derivatives is in the synthesis of highly substituted cyclopropanes. The gem-dibromo functionality at the C-5 position transforms this carbon from a nucleophilic to a highly electrophilic center, primed for reaction with nucleophiles.

A seminal one-pot reaction developed by Noroozi Pesyan and colleagues demonstrates the synthetic power of in-situ generated brominated Meldrum's acid.[11][12] This methodology allows for the efficient construction of fully substituted dispiro-cyclopropanes from Meldrum's acid, various aldehydes, and cyanogen bromide in the presence of triethylamine.

Reaction Mechanism: A Stepwise Elucidation

The proposed mechanism for this transformation provides a clear illustration of the reactivity of the brominated intermediate. The causality behind each step is crucial for understanding and potentially adapting this methodology.

-

Enolate Formation: The reaction is initiated by the deprotonation of Meldrum's acid (1) by triethylamine (Et₃N) to form the corresponding enolate (2). This is a classic acid-base reaction, leveraging the high acidity of the C-5 protons.

-

Bromination: The enolate (2) then acts as a nucleophile, attacking the electrophilic bromine of cyanogen bromide (BrCN) to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (3).

-

Second Enolate Formation: A second equivalent of triethylamine deprotonates the monobrominated Meldrum's acid (3) to generate triethylammonium 5-bromo-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ide (4).[11] This intermediate is a key player, possessing both a nucleophilic enolate character and a leaving group (bromide).

-

Knoevenagel Condensation: Concurrently, a separate molecule of the initial Meldrum's acid enolate (2) reacts with an aldehyde (5) in a Knoevenagel condensation to produce an alkylidene Meldrum's acid derivative (6). This reaction is a well-established method for forming carbon-carbon double bonds.

-

Michael Addition: The alkylidene Meldrum's acid (6) is a potent Michael acceptor. The brominated enolate (4) then acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated system in (6) to form the adduct (7).

-

Intramolecular Cyclization (Ring Closure): The final and defining step is an intramolecular nucleophilic substitution. The newly formed carbanion in the adduct (7) displaces the bromide ion on the adjacent carbon, leading to the formation of the cyclopropane ring and yielding the final dispiro-cyclopropane product (8).[11][12]

Experimental Protocol: One-Pot Synthesis of Dispiro-cyclopropanes

The following protocol is adapted from the work of Noroozi Pesyan et al. and serves as a validated procedure for the synthesis of fully substituted cyclopropanes via a brominated Meldrum's acid intermediate.[11][12]

Materials:

-

Meldrum's acid

-

Aldehyde (various aliphatic or aromatic aldehydes can be used)

-

Cyanogen bromide (BrCN)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Eluent (e.g., n-hexane/ethyl acetate mixture)

Procedure:

-

To a solution of Meldrum's acid (2.0 mmol) and the desired aldehyde (1.0 mmol) in dichloromethane (10 mL), add triethylamine (2.0 mmol, 0.28 mL) dropwise at room temperature.

-

Stir the mixture for 10 minutes.

-

Add cyanogen bromide (1.0 mmol, 0.11 g) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the mixture with water (3 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure dispiro-cyclopropane derivative.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be unequivocally characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry, confirming the formation of the cyclopropane ring.

Quantitative Data and Scope

The one-pot cyclopropanation reaction has been shown to be effective for a range of aldehydes, affording the corresponding dispiro-cyclopropanes in good to excellent yields.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Formaldehyde | 3,3'-Methyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 85 |

| 2 | Acetaldehyde | 3,3'-Ethyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 82 |

| 3 | Benzaldehyde | 3,3'-Phenyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 90 |

| 4 | 4-Chlorobenzaldehyde | 3,3'-(4-Chlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 92 |

| 5 | 2,4-Dichlorobenzaldehyde | 3,3'-(2,4-Dichlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1'-cyclopropane-2',5"-(2,2-dimethyl-1,3-dioxan)]-4,4",6,6"-tetrone | 60 |

Data adapted from Noroozi Pesyan et al., 2013.[11]

The yields are generally high for both aliphatic and aromatic aldehydes. Electron-withdrawing groups on the aromatic ring of the aldehyde are well-tolerated. The slightly lower yield for the sterically hindered 2,4-dichlorobenzaldehyde suggests that steric factors can influence the efficiency of the reaction.

Future Outlook and Potential Applications

The demonstrated reactivity of in-situ generated brominated Meldrum's acid in cyclopropanation opens avenues for further exploration. The electrophilic nature of the C-5 position in 5,5-dibromo Meldrum's acid suggests its potential as a precursor for a variety of other transformations.

-

Reactions with other nucleophiles: A systematic investigation of the reactions of isolated or in-situ generated 5,5-dibromo Meldrum's acid with a broader range of nucleophiles, such as amines, thiols, and alkoxides, could lead to the development of novel synthetic methodologies for diverse heterocyclic and open-chain compounds.

-

Domino Reactions: The inherent reactivity of the Meldrum's acid core, combined with the gem-dibromo functionality, could be exploited in the design of novel domino or cascade reactions, enabling the rapid construction of molecular complexity from simple starting materials.

-

Medicinal Chemistry: Cyclopropane rings are prevalent motifs in many biologically active molecules. The ability to synthesize highly functionalized cyclopropanes using this methodology could be of significant interest to medicinal chemists for the generation of new drug candidates.

Conclusion

While the chemistry of this compound is an area ripe for more extensive investigation, its role as a powerful electrophilic intermediate has been clearly established. The one-pot synthesis of fully substituted cyclopropanes highlights the unique reactivity imparted by the gem-dibromo functionality at the C-5 position. This technical guide provides a comprehensive overview of the current understanding of this reactivity, grounded in mechanistic principles and supported by validated experimental protocols. It is our hope that this document will serve as a valuable resource for synthetic chemists, inspiring further research into the untapped potential of this versatile halogenated synthon.

References

- 1. scbt.com [scbt.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 5,5-Dibromomeldrum's Acid | 66131-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 5,5-Dibromomeldrum's Acid | 66131-14-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. 5,5-Dibromomeldrum's Acid | C6H6Br2O4 | CID 11748639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]

- 12. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. While direct experimental thermal analysis data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related structures, including the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and other brominated organic molecules. The guide explores the synthesis of the parent compound, proposes a synthetic route to the title compound, and discusses its key physicochemical properties. A significant focus is placed on the anticipated thermal decomposition pathways, supported by mechanistic insights and analogies to known thermal behaviors of similar chemical entities. Experimental protocols for thermal analysis are detailed to encourage further investigation into this compound's properties.

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile reagent in organic synthesis, valued for its high acidity and utility in forming a variety of carbon-carbon and carbon-heteroatom bonds.[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, at the C5 position can dramatically alter the compound's reactivity, stability, and potential applications. This compound is a derivative that, while not extensively studied, holds potential as a synthetic intermediate. Understanding its thermal stability is crucial for its safe handling, storage, and application in chemical reactions that may require elevated temperatures.

This guide aims to provide a foundational understanding of the thermal properties of this compound. By examining the known thermal behavior of Meldrum's acid and the influence of gem-dibromo substitution, we can postulate the likely decomposition mechanisms and products.

Synthesis and Physicochemical Properties

Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

The standard synthesis of Meldrum's acid involves the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[3]

Experimental Protocol: Synthesis of Meldrum's Acid

-

To a stirred solution of malonic acid (1 equivalent) in acetone (1.1 equivalents) and acetic anhydride, cool the mixture to 0-5°C.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, continue stirring at 0°C for 3 hours.

-

Gradually add cold water to the reaction mixture to precipitate the product.

-

Maintain the mixture at 0°C for one hour to ensure complete precipitation.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Meldrum's acid as a white solid.[1]

Proposed Synthesis of this compound

The bromination of Meldrum's acid at the C5 position can be achieved using a suitable brominating agent. A common method for the synthesis of 5,5-dibromobarbituric acid, a structurally similar compound, involves the use of bromine in an appropriate solvent.[4] A similar approach can be adapted for the synthesis of the title compound.

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolve Meldrum's acid (1 equivalent) in a suitable solvent, such as glacial acetic acid or water.

-

Slowly add bromine (2 equivalents) to the solution with stirring. The reaction may be exothermic and may require cooling to control the temperature.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.

-

Filter the solid, wash with a small amount of cold water to remove any unreacted starting materials and byproducts, and dry under vacuum.

Caption: Proposed synthesis of the title compound.

Physicochemical Properties

The physicochemical properties of this compound are not extensively documented. However, we can infer some properties based on its structure and comparison with Meldrum's acid.

| Property | 2,2-Dimethyl-1,3-dioxane-4,6-dione | This compound (Predicted) |

| Molecular Formula | C₆H₈O₄[5] | C₆H₆Br₂O₄ |

| Molecular Weight | 144.12 g/mol [5] | 301.92 g/mol |

| Appearance | White to beige crystalline solid[6] | Expected to be a solid, possibly colorless to pale yellow |

| Melting Point | 94-95 °C (decomposes)[7] | Expected to be higher than the parent compound due to increased molecular weight and polarity, with decomposition. |

| Solubility | Soluble in water and organic solvents[6] | Likely to have reduced solubility in water and good solubility in polar organic solvents. |

Thermal Stability and Decomposition

Thermal Decomposition of Meldrum's Acid Derivatives

The thermal decomposition of Meldrum's acid and its 5-substituted derivatives is known to proceed via a retro-Diels-Alder reaction or a concerted mechanism, leading to the formation of a ketene intermediate, acetone, and carbon dioxide.[8][9] The pyrolysis is typically carried out at temperatures above 200°C.[9]

Caption: General thermal decomposition of Meldrum's acid.

Predicted Thermal Decomposition of this compound

The presence of two bromine atoms at the C5 position is expected to significantly influence the thermal stability and decomposition pathway of the molecule. The carbon-bromine bond is weaker than the carbon-hydrogen bond and can be cleaved at elevated temperatures.[10]

Two primary decomposition pathways can be envisioned for this compound:

Pathway A: Ring Decomposition

Similar to other Meldrum's acid derivatives, the primary thermal decomposition pathway is likely to involve the fragmentation of the dioxane-dione ring. This would lead to the formation of dibromoketene, acetone, and carbon dioxide. Dibromoketene is a highly reactive intermediate that would likely undergo further reactions or polymerization under the decomposition conditions.

Pathway B: Carbon-Bromine Bond Cleavage

An alternative or concurrent pathway could involve the homolytic cleavage of one or both carbon-bromine bonds. This would generate radical intermediates. The initial cleavage of one C-Br bond would form a bromo-substituted radical at the C5 position. This radical could then undergo further reactions, such as rearrangement or reaction with other molecules. The loss of both bromine atoms could lead to the formation of a carbene intermediate at the C5 position.

Based on the known chemistry of gem-dihalocyclopropanes, which undergo thermal ring-opening, it is plausible that the decomposition of this compound is a complex process involving both ring fragmentation and C-Br bond cleavage.[11][12] The exact nature of the products would depend on the specific decomposition temperature and conditions.

Caption: Predicted decomposition pathways.

Experimental Investigation of Thermal Stability

To definitively determine the thermal stability and decomposition products of this compound, a series of thermal analysis experiments are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the decomposition temperature range and the mass loss associated with each decomposition step.

Experimental Protocol: Thermogravimetric Analysis

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis should be performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability and a reactive atmosphere (e.g., air) to assess oxidative stability.

-

Record the mass loss as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature at which the maximum rate of mass loss occurs (from the derivative thermogravimetric, DTG, curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and decomposition, and determine the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry

-

Accurately weigh a small sample (2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

-

Record the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks often correspond to decomposition.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Experimental Protocol: TGA-MS/FTIR

-

Perform a TGA experiment as described in section 4.1.

-

The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

As the sample decomposes, the evolved gases are continuously analyzed by the MS or FTIR.

-

The resulting data will provide information on the chemical identity of the decomposition products as a function of temperature.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it to be a hazardous substance. The parent compound, Meldrum's acid, is a skin and eye irritant.[5] Brominated organic compounds can be toxic and may release hazardous decomposition products such as hydrogen bromide upon heating.

Recommended Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry place away from heat and incompatible materials.

Conclusion

This compound is a compound with potential synthetic utility, yet its thermal properties remain largely unexplored. Based on the known chemistry of Meldrum's acid and other brominated compounds, its thermal decomposition is likely a complex process involving both ring fragmentation to form a highly reactive dibromoketene and cleavage of the carbon-bromine bonds. Definitive characterization of its thermal stability and decomposition pathways requires experimental investigation using techniques such as TGA, DSC, and EGA. The protocols and theoretical framework provided in this guide offer a starting point for researchers to further explore the properties and applications of this intriguing molecule.

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5,5-DIBROMOBARBITURIC ACID | 511-67-1 [chemicalbook.com]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 8. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Applications of Brominated Dioxane-Diones in Medicinal Chemistry

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, halogenated scaffolds have consistently demonstrated their value in modulating pharmacological activity. This technical guide delves into the untapped potential of a specific, yet underexplored, class of compounds: brominated dioxane-diones. While direct literature on their medicinal applications is nascent, this paper synthesizes current knowledge on dioxane-dione synthesis, the profound impact of bromination in drug design, and the established bioactivities of analogous brominated heterocycles. We present a forward-looking perspective on the potential of brominated dioxane-diones as a versatile platform for developing next-generation therapeutics, particularly in oncology and infectious diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, predicted pharmacological properties, and robust experimental workflows to explore this promising chemical space.

Introduction: The Confluence of a Privileged Scaffold and a Powerful Halogen

Heterocyclic compounds form the backbone of a significant portion of approved pharmaceuticals.[1] Their rigid frameworks provide a three-dimensional arrangement of functional groups that can engage with biological targets with high specificity. The 1,4-dioxane-2,5-dione and 1,4-dioxane-2,3-dione skeletons, cyclic diesters (dilactones), are intriguing scaffolds. They offer stereochemical complexity and multiple points for functionalization. While the synthesis of dioxane-diones has been explored, their application in medicinal chemistry has been limited.[2]

The introduction of halogen atoms, particularly bromine, into bioactive molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[3][4][5][6][7] Bromination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[5][6][7] The ability of bromine to participate in halogen bonding, a non-covalent interaction with protein residues, has emerged as a critical factor in enhancing ligand-target binding and selectivity.[3][4]

This guide posits that the strategic bromination of dioxane-dione cores can unlock a new class of therapeutic agents with significant potential. By combining the structural features of the dioxane-dione scaffold with the pharmacological advantages conferred by bromine, we can envision novel molecules with tailored activities.

Synthetic Pathways to Brominated Dioxane-Diones

The successful exploration of brominated dioxane-diones hinges on robust and versatile synthetic methodologies. A two-pronged approach is envisioned: first, the synthesis of the core dioxane-dione ring system, followed by selective bromination.

Synthesis of the Dioxane-Dione Core

The most common route to 1,4-dioxane-2,5-diones involves the cyclodimerization of α-hydroxy acids. However, this direct approach can be low-yielding due to the formation of linear oligomers. A more reliable two-step process involves the initial formation of oligomers followed by catalytic thermolysis to yield the desired cyclic dimer.

An alternative strategy involves the reaction of a carboxylic acid salt with a halide. For instance, salts of 2-halopropionic acids can be heated to form lactide, a simple 1,4-dioxane-2,5-dione.[2]

Strategies for Bromination

Once the dioxane-dione scaffold is in hand, several bromination strategies can be employed. The choice of reagent and reaction conditions will be crucial for achieving the desired regioselectivity and stereoselectivity.

-

Direct Bromination: The use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) are standard methods for the bromination of activated C-H bonds, such as those alpha to a carbonyl group.

-

Dioxane Dibromide: This solid, stable reagent can be a milder alternative to liquid bromine for selective brominations.[8]

-

Halolactonization: For unsaturated precursors, halolactonization offers a powerful method for the simultaneous introduction of a bromine atom and the formation of a lactone ring, which could be adapted for dioxane-dione synthesis.[9]

The proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed general synthetic workflow for brominated dioxane-diones.

Predicted Physicochemical Properties and Pharmacological Impact

The introduction of bromine is expected to significantly alter the physicochemical profile of the parent dioxane-dione. These changes can be rationally exploited to fine-tune the drug-like properties of the resulting compounds.

| Property | Predicted Effect of Bromination | Rationale |

| Lipophilicity (logP) | Increase | Bromine is a lipophilic atom, which generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability but may also increase non-specific binding if not optimized. |

| Molecular Weight | Increase | The addition of a bromine atom (atomic weight ~80) will increase the molecular weight. |

| Polar Surface Area (PSA) | Minimal Change | Bromine itself does not contribute significantly to the polar surface area. |

| Metabolic Stability | Potential Increase | Bromine can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes, potentially leading to a longer half-life.[5][6][7] |

| Binding Affinity | Potential Increase | Bromine can participate in halogen bonding with electron-rich atoms (e.g., oxygen, nitrogen) in the protein binding pocket, leading to enhanced affinity and selectivity.[3][4] |

| Aqueous Solubility | Decrease | The increase in lipophilicity will likely lead to a decrease in aqueous solubility. |

Potential Therapeutic Applications: An Extrapolative Analysis

While direct evidence is lacking, a strong case for the potential therapeutic applications of brominated dioxane-diones can be built by examining the biological activities of structurally related compounds.

Anticancer Activity

Many natural and synthetic brominated compounds exhibit potent anticancer activity.[10] For instance, brominated lactones have shown selective antiproliferative effects on metastatic melanoma cells.[11] The proposed mechanism for many α-methylene-γ-lactones is the alkylation of nucleophilic residues in key proteins, and halogenated derivatives have demonstrated significant cytotoxic activities.[9]

Potential Targets:

-

Protein Kinases: Halogenation has been a key strategy in the development of potent protein kinase inhibitors.[12] The bromine atom can form halogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

-

DNA and Associated Enzymes: Some brominated compounds act as DNA alkylating agents or interfere with DNA processing enzymes like topoisomerases.

-